Rotundin hydrate
CAS No.: 219697-24-2
Cat. No.: VC0192294
Molecular Formula: C21H25NO4·H2O
Molecular Weight: 373.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219697-24-2 |
---|---|
Molecular Formula | C21H25NO4·H2O |
Molecular Weight | 373.44 |
Introduction
Chemical Properties and Structure
Molecular Properties
Rotundin hydrate possesses a complex molecular structure characterized by its isoquinoline framework, which is common among many alkaloids and contributes significantly to its biological activities. The hydrate form indicates the presence of water molecules incorporated into its crystal structure, which distinguishes it from anhydrous forms and influences its physical and chemical properties.
The key molecular properties of Rotundin hydrate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 219697-24-2 |
Molecular Weight | Approximately 273.4 g/mol |
Classification | Alkaloid |
Structural Framework | Isoquinoline-based |
Physical Appearance | White or off-white crystalline solid |
For context and comparison, the related compound Rotundine has the following properties:
Property | Value |
---|---|
CAS Number | 10097-84-4 |
Molecular Formula | C21H25NO4 |
Molecular Weight | 355.43 g/mol |
Melting Point | 140-141°C |
Appearance | Off-white solid |
Structural Characteristics
The molecular structure of Rotundin hydrate features a nitrogen-containing ring system that is characteristic of alkaloids. This structural arrangement enables the compound to interact with various biological systems, particularly neurotransmitter pathways, which explains many of its pharmacological effects.
While the exact structural details of Rotundin hydrate require further elucidation through advanced spectroscopic techniques, its classification as an alkaloid with an isoquinoline framework provides valuable insights into its potential chemical behavior and biological interactions. The presence of water molecules in the crystal structure (hence "hydrate") likely affects its solubility, stability, and possibly its bioavailability compared to anhydrous alkaloid forms.
Natural Sources and Extraction
Botanical Sources
Rotundin hydrate is primarily extracted from the plant Alstonia scholaris, commonly known as the blackboard tree or devil's tree. This medium-sized to large evergreen tree is native to South and Southeast Asia, where it has been used in traditional medicine systems for centuries. The plant contains various bioactive compounds, with Rotundin hydrate being one of its pharmacologically significant constituents.
In comparison, the related compound Rotundine has been reported to be extracted from the roots of Stephania rotunda , which belongs to a different plant family but similarly contains valuable alkaloid compounds. This difference in botanical source may account for some of the structural and functional variations between these related compounds.
Extraction Methodology
The extraction of Rotundin hydrate typically involves sophisticated solvent extraction methods to isolate the compound from plant material. The process generally follows these steps:
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Collection and preparation of plant material (typically bark or leaves of Alstonia scholaris)
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Drying and grinding of the plant material to increase surface area
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Extraction using appropriate organic solvents (commonly ethanol, methanol, or chloroform)
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Multiple separation and purification procedures
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Crystallization to obtain pure Rotundin hydrate
This extraction process requires careful optimization to maximize yield while maintaining the structural integrity of the compound. The choice of solvents and extraction conditions significantly influences the quality and quantity of the obtained Rotundin hydrate. Modern extraction techniques, including ultrasound-assisted extraction and supercritical fluid extraction, may offer improved efficiency and selectivity compared to traditional methods.
Pharmacological Properties and Mechanisms
Mechanism of Action
The mechanism of action of Rotundin hydrate involves several biochemical pathways depending on its biological targets. Research suggests it interacts with neurotransmitter systems, particularly affecting acetylcholine pathways. This interaction with neurotransmitter systems may explain many of its observed pharmacological effects on the central nervous system.
The compound's isoquinoline structure enables it to bind to specific receptors and potentially modulate various signaling cascades within cells. While the precise molecular interactions require further investigation, the current understanding suggests that Rotundin hydrate may influence both cholinergic and possibly other neurotransmitter systems.
Applications and Therapeutic Uses
Current Clinical Applications
Rotundin hydrate has several applications in scientific research and potential therapeutic uses. The presence of "Rotundin 60 mg" in pharmaceutical formulations, as noted in some medical supply lists for healthcare facilities, suggests its current clinical application . This indicates that the compound has already found its way into modern medical practice, though the specific therapeutic contexts vary.
In clinical settings, alkaloids with structures similar to Rotundin hydrate are typically employed for their effects on the central nervous system, including sedative, anxiolytic, or analgesic properties. The specific dosage form of 60 mg suggests standardized pharmaceutical preparation for consistent therapeutic effect.
Physical Characteristics and Stability
Physical Properties
Rotundin hydrate typically appears as a white or off-white crystalline solid. Its hydrate nature, with water molecules integrated into the crystal structure, influences its physical properties including solubility, stability, and thermal behavior.
For the related compound Rotundine, the following physical properties have been documented, which may provide some insight into the general characteristics of this class of compounds:
Property | Value for Rotundine |
---|---|
Appearance | Off-white solid, odorless, tasteless |
Melting Point | 141–144°C |
Specific Optical Rotation | -290° to -300° |
Stability | Turns yellow under light and heat; should be protected from light and air |
Solvent | Solubility of Rotundine |
---|---|
Chloroform | Slightly soluble |
Methanol | Slightly soluble |
Water | Insoluble |
Dilute Sulfuric Acid | Soluble |
The hydrate form of Rotundin may exhibit different solubility patterns compared to anhydrous forms, potentially offering improved solubility in certain solvents due to the presence of water molecules in its crystal structure. This property could be particularly relevant for pharmaceutical formulations and bioavailability considerations.
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